-
首页
-
Search for "102040-03-9"
Found 1 product searching for
"102040-03-9
"
Best Match
-
- InChI:
-
InChI=1S/C63H98O29/c1-26-38(71)42(75)46(79)53(85-26)90-49-47(88-51-44(77)39(72)30(66)23-82-51)31(67)24-83-54(49)92-56(80)63-16-14-57(2,3)18-28(63)27-10-11-35-60(7)19-29(65)50(58(4,5)34(60)12-13-62(35,9)61(27,8)15-17-63)91-55-48(43(76)40(73)32(22-64)87-55)89-52-45(78)41(74)33(25-84-52)86-37(70)21-59(6,81)20-36(68)69/h10,15,17,26,28-35,38-55,64-67,71-79,81H,11-14,16,18-25H2,1-9H3,(H,68,69)/t26-,28+,29-,30+,31-,32+,33-,34?,35+,38-,39-,40+,41-,42+,43-,44+,45+,46+,47-,48+,49+,50-,51+,52-,53-,54-,55-,59-,60-,61+,62+,63-/m0/s1
-
Shows anti-inflammatory, apoptotic and antitumor effects in vivo. Activates caspase, p53 Fas, TNFα, NF-κB and JNK pathways. Regulates Bcl-2, Bak and Bax. Induces ROS accumulation and arrests cell cycle at the G2/M phase.
Tubeimoside I is a natural triterpenoid saponin isolated from the medicinal herb B. paniculatum which possesses broad anticancer activity. Tubeimoside I exhibits antiproliferative activity against hepatoma HepG2 cells (IC50 = 15.5 μM) and induces nuclear condensation and fragmentation, cell cycle arrest, mitochondrial membrane disruption, and activation of caspase-3 and caspase-9.1 Treatment of HeLa cells with tubeimoside I (IC50 = 25 μM) similarly initiates mitochondrial dysfunction, endoplasmic reticulum stress, and cytoskeletal rearrangement. In vivo, tubeimoside I (5 mg/kg) administration to nude mice with flank xenografts of human large-cell lung ...